![molecular formula C29H38N2O7 B10837376 N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)
N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CERM-11956 is a novel compound developed by Akzo Nobel NV. It is known for its role as a calcium channel antagonist, specifically targeting voltage-dependent calcium channels. This compound has shown promise in the treatment of cardiovascular diseases, particularly ischemic heart disease .
Preparation Methods
The synthetic routes and industrial production methods for CERM-11956 are not extensively documented in publicly available sources. it is known that the compound is a small molecule with a complex structure, including a benzodioxole moiety and a pyrrolidine ring . The synthesis likely involves multiple steps, including the formation of these rings and their subsequent functionalization.
Chemical Reactions Analysis
CERM-11956 undergoes various chemical reactions, primarily involving its functional groups. Some of the common reactions include:
Oxidation: The benzodioxole moiety can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced at specific sites, such as the pyrrolidine ring.
Substitution: The aromatic rings in CERM-11956 can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CERM-11956 has been extensively studied for its cardioprotective effects. It has shown significant anti-ischemic activity, making it a potential therapeutic agent for ischemic heart disease . Additionally, its role as a calcium channel antagonist has made it a valuable tool in studying calcium signaling pathways in various biological systems .
In the field of chemistry, CERM-11956 is used as a reference compound for studying the effects of calcium channel antagonists. In biology and medicine, it is used to investigate the mechanisms of calcium channel blockade and its effects on cellular functions.
Mechanism of Action
CERM-11956 exerts its effects by blocking voltage-dependent calcium channels. These channels are crucial for the influx of calcium ions into cells, which is essential for various cellular processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, CERM-11956 reduces calcium influx, leading to decreased cardiac muscle contraction and reduced oxygen demand in the heart. This mechanism makes it effective in treating ischemic heart disease .
Comparison with Similar Compounds
- Nifedipine
- Verapamil
- Diltiazem
- Bepridil
- Lidoflazine
- Mioflazine
- Dipyridamole
CERM-11956’s unique combination of high efficacy and low side effects highlights its potential as a valuable addition to the arsenal of cardiovascular drugs .
Properties
Molecular Formula |
C29H38N2O7 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H34N2O3.C4H4O4/c1-20(2)17-28-18-23(26-12-6-7-13-26)16-27(15-21-8-4-3-5-9-21)22-10-11-24-25(14-22)30-19-29-24;5-3(6)1-2-4(7)8/h3-5,8-11,14,20,23H,6-7,12-13,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AZZVBCJRSYUICI-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
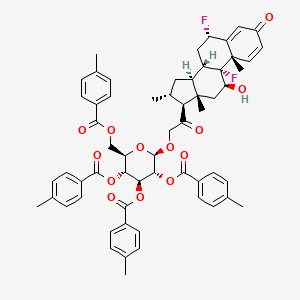
![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
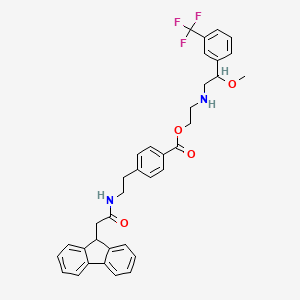
![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)
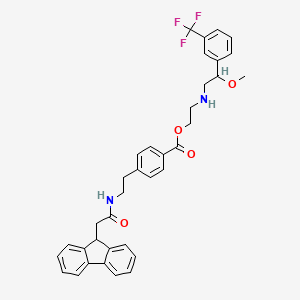
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)
![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)
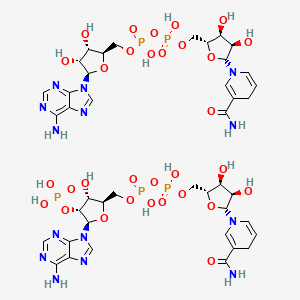


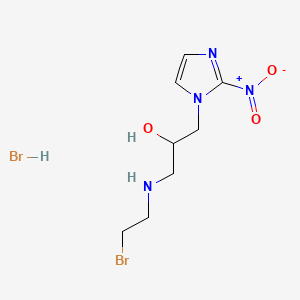
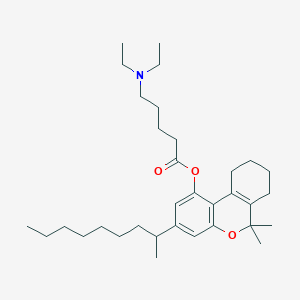
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)
